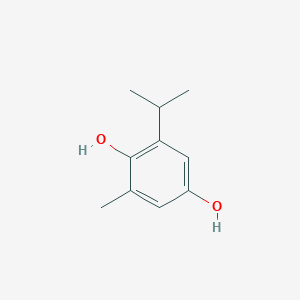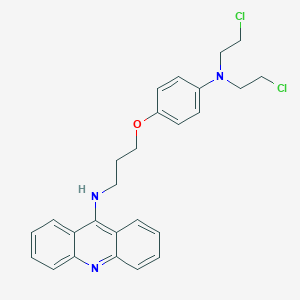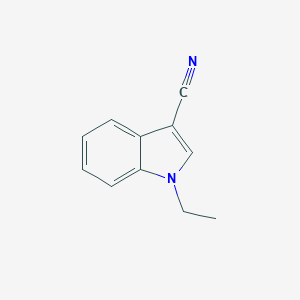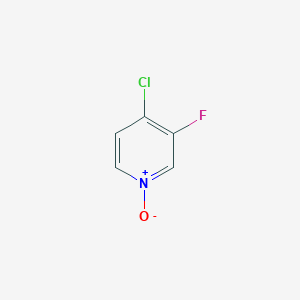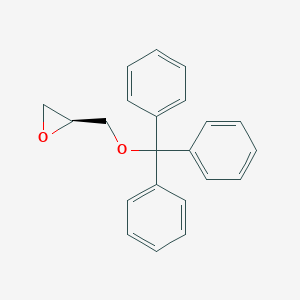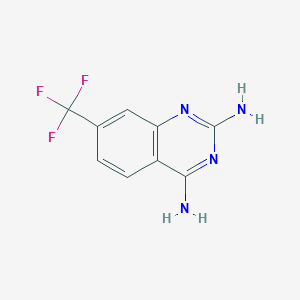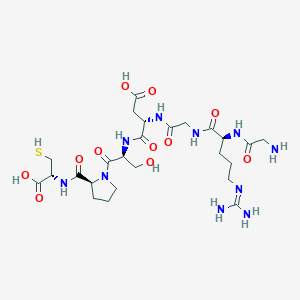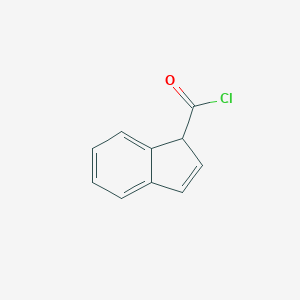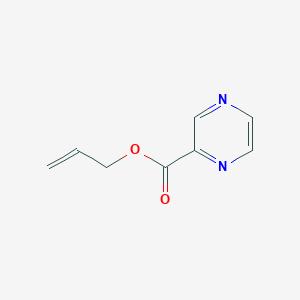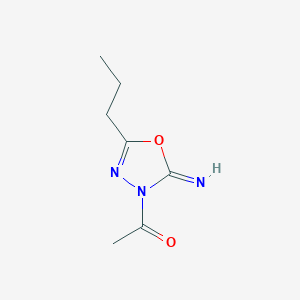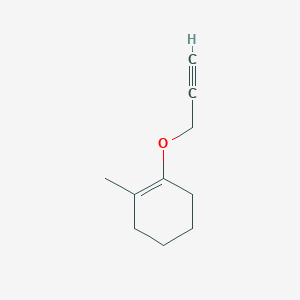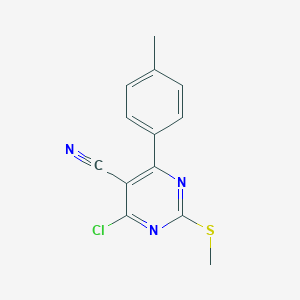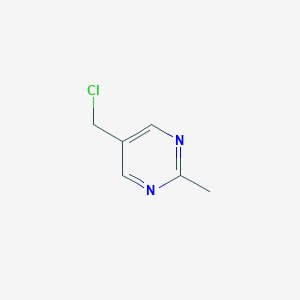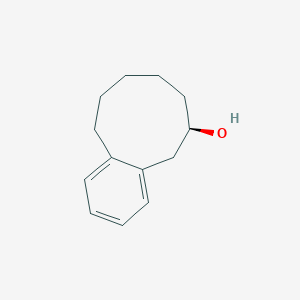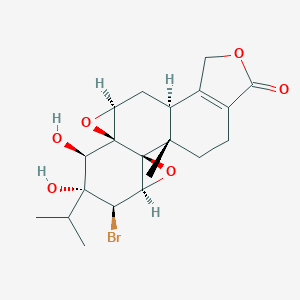
Tripbromolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripbromolide is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the bromotyrosine alkaloids family, which are known to have various biological activities. Tripbromolide has been found to have anti-inflammatory, anticancer, and antifungal properties.
Mechanism Of Action
The mechanism of action of tripbromolide is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of pro-inflammatory cytokines and leukotrienes, respectively. By inhibiting these enzymes, tripbromolide reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory properties. Additionally, tripbromolide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Tripbromolide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to reduce the production of leukotrienes, which are involved in the inflammatory process. Tripbromolide has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, tripbromolide has been found to have antifungal properties by inhibiting the growth of various fungi, such as Candida albicans.
Advantages And Limitations For Lab Experiments
The advantages of using tripbromolide in lab experiments are its anti-inflammatory, anticancer, and antifungal properties. These properties make it a potential candidate for the development of therapies for various diseases. Additionally, tripbromolide has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, the limitations of using tripbromolide in lab experiments are its low yield of extraction and moderate yield of synthesis. These factors limit the availability of tripbromolide for scientific research.
Future Directions
The future directions for tripbromolide research are vast. One potential direction is the development of tripbromolide-based therapies for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of tripbromolide-based anticancer therapies. Additionally, tripbromolide could be further studied for its antifungal properties, with the aim of developing antifungal agents. Furthermore, the mechanism of action of tripbromolide could be further studied to gain a better understanding of its biological activities.
Synthesis Methods
Tripbromolide is a naturally occurring compound that can be extracted from marine sponges. However, due to the low yield of extraction, chemical synthesis is a more feasible method for obtaining tripbromolide. The synthesis of tripbromolide can be achieved through the condensation of 3,5-dibromo-4-hydroxybenzaldehyde and N,N-dimethylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The yield of the synthesis is moderate, but it provides a reliable source of tripbromolide for scientific research.
Scientific Research Applications
Tripbromolide has been found to have various biological activities that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Tripbromolide has also been found to have anticancer properties by inducing apoptosis in cancer cells. This property makes it a potential candidate for the development of cancer therapies. Additionally, tripbromolide has been found to have antifungal properties, making it a potential candidate for the development of antifungal agents.
properties
CAS RN |
137149-64-5 |
|---|---|
Product Name |
Tripbromolide |
Molecular Formula |
C20H25BrO6 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
InChI Key |
TUMFKARHYGRRPA-LZVGCMTRSA-N |
Isomeric SMILES |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O |
SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
Canonical SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
synonyms |
tripbromide tripbromolide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



